molecular formula C15H15N3O B3866719 N'-(3-phenylpropylidene)isonicotinohydrazide

N'-(3-phenylpropylidene)isonicotinohydrazide

Cat. No. B3866719
M. Wt: 253.30 g/mol
InChI Key: YKBBNXYQTZTKPU-LICLKQGHSA-N
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Description

“N’-(3-phenylpropylidene)isonicotinohydrazide” is a derivative of isonicotinohydrazide . It’s a type of Schiff base, which are compounds that have shown a broad range of biological activities and pharmaceutical applications . They are known for their simple synthetic process and the presence of the active pharmacophore azomethine group (–CONH–N=CH–) of the hydrazide hydrazones moiety .


Synthesis Analysis

The synthesis of “N’-(3-phenylpropylidene)isonicotinohydrazide” involves the reaction of isoniazid with equimolar quantities of p-nitrobenzaldehyde . The reaction is carried out in methanol solution and the product is characterized using various techniques such as TLC, melting point determination, conductivity measurement, FTIR spectroscopy, magnetic moment analysis, and UV-Vis spectroscopy .


Molecular Structure Analysis

The molecular structure of “N’-(3-phenylpropylidene)isonicotinohydrazide” is characterized by the presence of a phenyl group, a propylidene group, and an isonicotinohydrazide group . The FTIR spectra reveal that the Schiff base ligand establishes coordination bonds with the metal ion by utilizing the nitrogen (N) atom of the azomethine group and the oxygen (O) atom of the carbonyl group .


Chemical Reactions Analysis

“N’-(3-phenylpropylidene)isonicotinohydrazide” can form complexes with metal ions such as Cu (II), Cd (II), Ni (II), and Co (II) ions . The formation of these complexes is accompanied by the transformation of the starting N’-(3,5-di-tert-butyl-2-hydroxybenzylidene)isonicotinohydrazide acylhydrazone into N’-(3-tert-butyl-5-nitro-2-hydroxybenzylidene)isonicotinohydrazide .

Safety and Hazards

The safety data sheet for isoniazid, a related compound, indicates that it can be harmful if swallowed and it’s suspected of damaging fertility or the unborn child . It also causes damage to the nervous system, liver, and blood through prolonged or repeated exposure .

Future Directions

The future directions for “N’-(3-phenylpropylidene)isonicotinohydrazide” could involve further studies on its potential applications in the field of medicine, given its relation to isoniazid, a known antibiotic used for the treatment of tuberculosis . Additionally, its potential as a corrosion inhibitor for N80 steel in a concentrated acidic medium could be explored further .

properties

IUPAC Name

N-[(E)-3-phenylpropylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15(14-8-11-16-12-9-14)18-17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-12H,4,7H2,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBBNXYQTZTKPU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-phenylpropylideneamino]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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